Cas no 910812-45-2 (ethyl (2Z)-3-(9H-fluoren-2-yl)but-2-enoate)

ethyl (2Z)-3-(9H-fluoren-2-yl)but-2-enoate structure
910812-45-2 structure
Product name:ethyl (2Z)-3-(9H-fluoren-2-yl)but-2-enoate
CAS No:910812-45-2
MF:C19H18O2
Molecular Weight:278.345025539398
CID:6278636
PubChem ID:165528267

ethyl (2Z)-3-(9H-fluoren-2-yl)but-2-enoate 化学的及び物理的性質

名前と識別子

    • EN300-1460297
    • ethyl (2Z)-3-(9H-fluoren-2-yl)but-2-enoate
    • 910812-45-2
    • インチ: 1S/C19H18O2/c1-3-21-19(20)10-13(2)14-8-9-18-16(11-14)12-15-6-4-5-7-17(15)18/h4-11H,3,12H2,1-2H3/b13-10-
    • InChIKey: HWLKCNGVEITQMR-RAXLEYEMSA-N
    • SMILES: O(CC)C(/C=C(/C)\C1C=CC2C3C=CC=CC=3CC=2C=1)=O

計算された属性

  • 精确分子量: 278.130679813g/mol
  • 同位素质量: 278.130679813g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 412
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • XLogP3: 4.8

ethyl (2Z)-3-(9H-fluoren-2-yl)but-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1460297-500mg
910812-45-2
500mg
$699.0 2023-09-29
Enamine
EN300-1460297-5000mg
910812-45-2
5000mg
$2110.0 2023-09-29
Enamine
EN300-1460297-10.0g
910812-45-2
10g
$3131.0 2023-06-06
Enamine
EN300-1460297-100mg
910812-45-2
100mg
$640.0 2023-09-29
Enamine
EN300-1460297-1000mg
910812-45-2
1000mg
$728.0 2023-09-29
Enamine
EN300-1460297-2500mg
910812-45-2
2500mg
$1428.0 2023-09-29
Enamine
EN300-1460297-1.0g
910812-45-2
1g
$728.0 2023-06-06
Enamine
EN300-1460297-50mg
910812-45-2
50mg
$612.0 2023-09-29
Enamine
EN300-1460297-250mg
910812-45-2
250mg
$670.0 2023-09-29
Enamine
EN300-1460297-0.5g
910812-45-2
0.5g
$699.0 2023-06-06

ethyl (2Z)-3-(9H-fluoren-2-yl)but-2-enoate 関連文献

ethyl (2Z)-3-(9H-fluoren-2-yl)but-2-enoateに関する追加情報

Recent Advances in the Study of Ethyl (2Z)-3-(9H-fluoren-2-yl)but-2-enoate (CAS: 910812-45-2) in Chemical Biology and Pharmaceutical Research

Ethyl (2Z)-3-(9H-fluoren-2-yl)but-2-enoate (CAS: 910812-45-2) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its fluorene-based structure and conjugated double bond system, has been investigated for its unique chemical properties and biological activities. Recent studies have explored its role as a building block for more complex molecules, as well as its direct pharmacological effects.

In the context of drug discovery, ethyl (2Z)-3-(9H-fluoren-2-yl)but-2-enoate has shown promise as a precursor for the synthesis of novel bioactive compounds. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of small-molecule inhibitors targeting specific protein-protein interactions involved in cancer progression. The researchers utilized the compound's reactive double bond for further functionalization, enabling the creation of a diverse library of derivatives with varying biological activities.

From a chemical biology perspective, the compound's fluorescent properties have been exploited in probe development. A recent publication in ACS Chemical Biology (2024) described its incorporation into fluorescent probes for monitoring enzymatic activity in live cells. The fluorene moiety provides excellent photostability and quantum yield, making it particularly suitable for long-term imaging studies. This application highlights the compound's versatility beyond its traditional role in synthetic chemistry.

Mechanistic studies have revealed interesting aspects of the compound's biological activity. Research published in Bioorganic & Medicinal Chemistry Letters (2023) identified that certain derivatives of ethyl (2Z)-3-(9H-fluoren-2-yl)but-2-enoate can modulate inflammatory pathways by interacting with key signaling proteins. The structure-activity relationship studies conducted in this research provided valuable insights into how modifications to the core structure affect biological potency and selectivity.

The synthetic accessibility of ethyl (2Z)-3-(9H-fluoren-2-yl)but-2-enoate has also been a focus of recent investigations. A 2024 study in Organic Process Research & Development presented an optimized, scalable synthesis route that improves yield and reduces environmental impact compared to traditional methods. This advancement is particularly important for potential industrial-scale production should any of its derivatives progress to clinical development.

Looking forward, researchers are exploring the potential of ethyl (2Z)-3-(9H-fluoren-2-yl)but-2-enoate in targeted drug delivery systems. Preliminary results presented at the 2024 American Chemical Society national meeting suggest that modifications to the ester group could enable conjugation to various drug carriers while maintaining the compound's beneficial properties. This direction of research may open new avenues for precision medicine applications.

In conclusion, ethyl (2Z)-3-(9H-fluoren-2-yl)but-2-enoate (CAS: 910812-45-2) continues to be a valuable compound in chemical biology and pharmaceutical research. Its diverse applications ranging from medicinal chemistry to chemical probes, combined with recent synthetic improvements, position it as an important building block for future therapeutic development. Ongoing research is expected to further elucidate its potential and possibly lead to clinically relevant discoveries in the coming years.

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